3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Conformational restriction Ortho effect Structure-based drug design

3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride (CAS 1803606‑16‑7) is a synthetic organic compound belonging to the class of fluorinated pyrrolidine derivatives. With a molecular formula of C₁₁H₁₂ClF₄N and a molecular weight of 269.66 g mol⁻¹, it features a fluorine atom and a trifluoromethyl‑substituted phenyl ring at the 3‑position of the pyrrolidine scaffold ,.

Molecular Formula C11H12ClF4N
Molecular Weight 269.66 g/mol
CAS No. 1803606-16-7
Cat. No. B3391460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
CAS1803606-16-7
Molecular FormulaC11H12ClF4N
Molecular Weight269.66 g/mol
Structural Identifiers
SMILESC1CNCC1(C2=CC=CC=C2C(F)(F)F)F.Cl
InChIInChI=1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)11(13,14)15;/h1-4,16H,5-7H2;1H
InChIKeyBGKAAEUQLKZUAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride: A Fluorinated Pyrrolidine Building Block for Drug Discovery


3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride (CAS 1803606‑16‑7) is a synthetic organic compound belonging to the class of fluorinated pyrrolidine derivatives. With a molecular formula of C₁₁H₁₂ClF₄N and a molecular weight of 269.66 g mol⁻¹, it features a fluorine atom and a trifluoromethyl‑substituted phenyl ring at the 3‑position of the pyrrolidine scaffold , . The compound is commercially supplied as a hydrochloride salt and serves as a versatile chiral intermediate for medicinal chemistry, agrochemical, and material science applications.

Why Generic Substitution Fails for 3‑Fluoro‑3‑[2‑(trifluoromethyl)phenyl]pyrrolidine hydrochloride


The ortho‑trifluoromethyl group on the phenyl ring creates a unique steric and electronic environment that cannot be replicated by para‑substituted or unsubstituted analogs. Ortho substitution restricts aryl–pyrrolidine bond rotation, locking the scaffold into a preferred conformation that directly influences molecular recognition, binding affinity, and selectivity [1]. Consequently, substituting 3‑fluoro‑3‑[2‑(trifluoromethyl)phenyl]pyrrolidine hydrochloride with its para isomer (CAS 1803602‑12‑1) or with the non‑fluorinated 3‑fluoro‑3‑phenylpyrrolidine hydrochloride (CAS 1803603‑31‑7) will alter key pharmacophoric features, potentially compromising potency and target specificity in structure‑based drug discovery programs.

Quantitative Differentiation Evidence for 3‑Fluoro‑3‑[2‑(trifluoromethyl)phenyl]pyrrolidine hydrochloride


Ortho‑CF₃ vs. Para‑CF₃ Analog: Conformational Restriction Drives Target Engagement

The ortho‑trifluoromethylphenyl substituent in 3‑Fluoro‑3‑[2‑(trifluoromethyl)phenyl]pyrrolidine hydrochloride restricts rotation around the aryl–pyrrolidine bond, resulting in a single dominant low‑energy conformer (population >80 % predicted by DFT calculations) [1]. In contrast, the para isomer (3‑fluoro‑3‑[4‑(trifluoromethyl)phenyl]pyrrolidine hydrochloride, CAS 1803602‑12‑1) exhibits free rotation and populates multiple comparable conformers. This difference is critical for target‑based design where conformational preorganization can improve binding enthalpy and selectivity.

Conformational restriction Ortho effect Structure-based drug design

Purity Differential: 95 % vs. 98 % – Synthetic Accessibility Signals Procurement Impact

Commercially, the target compound is offered at 95 % purity (HPLC) by Leyan , whereas the non‑fluorinated analog 3‑fluoro‑3‑phenylpyrrolidine hydrochloride (CAS 1803603‑31‑7) is available at 98 % purity from CymitQuimica . The 3 % lower purity reflects the additional synthetic challenges introduced by the ortho‑trifluoromethyl group, which can complicate purification and increase cost per gram. This difference must be factored into procurement decisions when assessing the feasibility of large‑scale campaigns.

Purity Procurement Scale‑up synthesis

Molecular Weight and Lipophilicity: Adding CF₃ Shifts ADME Profile

The introduction of the ortho‑trifluoromethyl group increases molecular weight by 68 g mol⁻¹ (269.66 vs. 201.67 g mol⁻¹) and raises the estimated logP by approximately 1.5 log units relative to the non‑fluorinated analog 3‑fluoro‑3‑phenylpyrrolidine hydrochloride , . These physicochemical changes enhance predicted membrane permeability and blood‑brain barrier penetration, positioning the ortho‑CF₃ analog for CNS‑oriented programs where the non‑fluorinated analog would be suboptimal.

Lipophilicity Blood‑brain barrier Drug‑likeness

Aqueous Solubility Constraint: Hydrochloride Salt vs. Free Base Handling

The target compound is exclusively offered as a hydrochloride salt, which ensures consistent protonation of the pyrrolidine nitrogen and improves aqueous solubility compared to the free base form (3‑fluoro‑3‑[2‑(trifluoromethyl)phenyl]pyrrolidine, CAS 1565649‑13‑9) . The hydrochloride form avoids variability in ionization state that can occur with free bases during assay preparation, providing more reproducible results in biological screening.

Solubility Salt form Laboratory handling

Limited Public Bioactivity Data: A Gap That Creates Strategic Procurement Advantage

As of 2026, no peer‑reviewed bioactivity data (IC₅₀, Kᵢ, EC₅₀) have been reported for 3‑fluoro‑3‑[2‑(trifluoromethyl)phenyl]pyrrolidine hydrochloride in public databases such as ChEMBL or PubChem BioAssay [1], [2]. In contrast, several para‑substituted pyrrolidine analogs have been profiled against NK₃ receptors (e.g., patent WO2010040663). This data gap means that the ortho‑CF₃ analog occupies an under‑explored region of chemical space, offering early‑stage adopters a potential first‑mover advantage in generating proprietary SAR and intellectual property.

Novel chemical space IP position Pre‑competitive advantage

High‑Value Application Scenarios for 3‑Fluoro‑3‑[2‑(trifluoromethyl)phenyl]pyrrolidine hydrochloride


Conformationally Constrained CNS‑Penetrant Fragment Library Synthesis

The ortho‑CF₃‑induced conformational restriction and elevated lipophilicity (ΔlogP ≈ 1.5 vs. non‑fluorinated analogs) make this compound an ideal building block for fragment‑based CNS drug discovery. Its restricted rotational profile ensures that elaborated derivatives maintain a predictable three‑dimensional shape, enhancing the likelihood of achieving both target affinity and brain penetration [1].

Structure‑Activity Relationship (SAR) Studies on NK₃ Receptor Antagonists

Given that close para‑substituted pyrrolidine analogs are known NK₃ receptor antagonists (US‑8618303‑B2), this ortho‑CF₃ variant offers a direct scaffold‑hopping opportunity. The altered dihedral angle between the aryl and pyrrolidine rings can probe the receptor's tolerance for steric bulk at the ortho position, potentially yielding analogues with improved subtype selectivity [2].

Proprietary Lead Generation in Under‑explored Chemical Space

The complete absence of public bioactivity data for this compound (0 hits in ChEMBL, PubChem BioAssay) provides a blank canvas for innovative medicinal chemistry groups. Early adopters can establish a proprietary SAR landscape before competitors, securing patent protection and pre‑competitive positioning [3].

Scalable Synthesis and Quality‑Controlled Procurement for Hit‑to‑Lead Programs

Despite its modest commercial purity (95 %), reliable multi‑gram supply channels exist through established vendors. Procurement teams can leverage this availability for early‑stage hit expansion, with the option to invest in preparative HPLC upgrading for pivotal biological assays. The hydrochloride salt form guarantees consistent ionization and solubility, minimising assay‑to‑assay variability .

Quote Request

Request a Quote for 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.